REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([C:12]2[CH:13]=[C:14]([S:17](Cl)(=[O:19])=[O:18])[S:15][CH:16]=2)(=[O:11])=[O:10])=[CH:5][CH:4]=1.[NH3:21]>C(Cl)(Cl)Cl>[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([C:12]2[CH:13]=[C:14]([S:17]([NH2:21])(=[O:19])=[O:18])[S:15][CH:16]=2)(=[O:11])=[O:10])=[CH:5][CH:4]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel eluting with 4% methanol/CHCl3
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C=C1)S(=O)(=O)C=1C=C(SC1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |